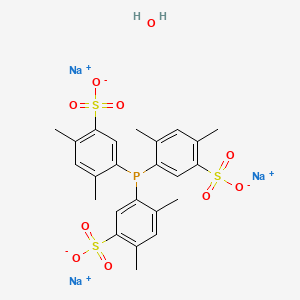
catMETium® RF1, 95%
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“catMETium® RF1, 95%” is a chemical compound used in scientific research, with potential implications in various fields of research and industry. It is a product offered by Strem, a specialty chemical supplier . The compound is part of the catMETium family of catalysts .
Synthesis Analysis
The synthesis of “catMETium® RF1, 95%” involves the use of a robust manufacturing process . The process is based on the improved synthesis of the ethylidene precursor RuCl2(=CH–Me)(PCy3)2, which can be easily converted to a broad variety of ruthenium alkylidenes . These can exchange a PCy3 (tricyclohexylphosphine) ligand for an NHC to generate the desired catalyst under mild conditions .Molecular Structure Analysis
The molecular formula of “catMETium® RF1, 95%” is C54H67Cl2N2PRu. It consists of a ruthenium atom coordinated to a tricyclohexylphosphine ligand, an N-heterocyclic carbene (NHC) ligand, and a 3-phenyl-1H-inden-1-ylidene ligand .Chemical Reactions Analysis
“catMETium® RF1, 95%” is used as a catalyst in various chemical reactions . It has been found to be particularly effective in ring-closing metathesis . The catalyst’s performance can be optimized by fitting the steric and electronic properties of the NHC ligand to the type of ruthenium alkylidene .Applications De Recherche Scientifique
CatMETium® RF1, 95% has a number of applications in scientific research. The material has been used in various laboratory experiments, including those involving the detection and analysis of various molecules, the study of drug delivery systems, and the development of materials for energy storage. The material has also been used in the study of catalysis, as it is capable of adsorbing and releasing various molecules. Additionally, CatMETium® RF1, 95% has been used in the development of materials for the storage and release of gases and solids.
Mécanisme D'action
Target of Action
CatMETium RF1 is a type of metathesis catalyst . Metathesis catalysts are primarily targeted at chemical reactions such as cross-metathesis, ring-closing metathesis, and ring-opening metathesis . These reactions are crucial in the chemical industry for the development and production of high-tech plastics, active ingredients for medicines, and pesticides .
Mode of Action
The mode of action of CatMETium RF1 involves its interaction with its targets to facilitate metathesis reactions . Metathesis is a reaction in which alkylidene groups interchange between alkenes . CatMETium RF1, as a catalyst, speeds up these reactions without being consumed in the process .
Biochemical Pathways
The biochemical pathways affected by CatMETium RF1 are those involved in the synthesis of various compounds. For instance, ring-closing metathesis is an indispensable reaction step in the synthesis of active ingredients for hepatitis C and cancer medications . Similarly, ring-opening cross-metathesis can be used to manufacture highly effective light-guiding polymer materials .
Result of Action
The result of CatMETium RF1’s action is the facilitation of metathesis reactions, leading to the efficient synthesis of various compounds. For example, it enables the synthesis of active ingredients for certain medications and the production of high-tech plastics .
Avantages Et Limitations Des Expériences En Laboratoire
CatMETium® RF1, 95% has a number of advantages and limitations for laboratory experiments. One of the main advantages of this material is its high surface area, which makes it ideal for a variety of laboratory experiments. Additionally, the material is capable of adsorbing and releasing various molecules, which makes it useful for the study of catalysis. However, one of the main limitations of this material is its sensitivity to temperature and pressure, which can limit its usefulness in certain laboratory experiments.
Orientations Futures
There are a number of potential future directions for CatMETium® RF1, 95%. One potential direction is the development of materials for more efficient energy storage. Additionally, the material could be used in the development of materials for drug delivery systems. Furthermore, the material could be used in the development of materials for the storage and release of gases and solids. Finally, the material could be used in the detection and analysis of various molecules, making it useful for a variety of laboratory experiments.
Méthodes De Synthèse
CatMETium® RF1, 95% is synthesized using a process known as solvothermal synthesis. This process involves the combination of a metal ion, an organic linker, and a solvent in an autoclave. The autoclave is then heated to a specific temperature and pressure, which facilitates the formation of the catMETium® RF1, 95% material. The result is a highly porous material with a high surface area, which makes it ideal for a variety of laboratory experiments.
Safety and Hazards
“catMETium® RF1, 95%” is classified as causing skin irritation, serious eye irritation, and may cause respiratory irritation . It is recommended to avoid getting it in eyes, on skin, or on clothing, and to use protective equipment when handling it . If inhaled, it is advised to remove the person to fresh air and keep them comfortable for breathing .
Propriétés
IUPAC Name |
[1,3-bis(2,4,6-trimethylphenyl)imidazol-2-ylidene]-dichloro-(3-phenylinden-1-ylidene)ruthenium;tricyclohexylphosphane |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H24N2.C18H33P.C15H10.2ClH.Ru/c1-14-9-16(3)20(17(4)10-14)22-7-8-23(13-22)21-18(5)11-15(2)12-19(21)6;1-4-10-16(11-5-1)19(17-12-6-2-7-13-17)18-14-8-3-9-15-18;1-2-6-12(7-3-1)15-11-10-13-8-4-5-9-14(13)15;;;/h7-12H,1-6H3;16-18H,1-15H2;1-9,11H;2*1H;/q;;;;;+2/p-2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HBNBIWQQLMQFEU-UHFFFAOYSA-L |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=C1)C)N2C=CN(C2=[Ru](=C3C=C(C4=CC=CC=C43)C5=CC=CC=C5)(Cl)Cl)C6=C(C=C(C=C6C)C)C)C.C1CCC(CC1)P(C2CCCCC2)C3CCCCC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C54H67Cl2N2PRu |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
947.1 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
254972-49-1 |
Source


|
| Record name | 254972-49-1 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.









![Tricyclohexylphosphine[4,5-dimethyl-1,3-bis(2,4,6-trimethylphenyl)imidazol-2-ylidene][2-thienylmethylene]Ru(II)Cl2, 95%](/img/structure/B6338423.png)
![Tricyclohexylphosphine[1,3-bis(2,4,6-trimethylphenyl)imidazol-2-ylidene][2-thienylmethylene]ruthenium(II)dichloride, 95%](/img/structure/B6338426.png)

![Tris(2,2,6,6-tetramethyl-3,5-heptanedionato)gallium(III), 99% (99.999%-Ga) [Ga(TMHD)3]](/img/structure/B6338429.png)

(2-dicyclohexylphosphinophenyl)methane, 97%](/img/structure/B6338438.png)